mass spectrometry fragmentation pattern of 5-hexen-2-yn-1-ol
mass spectrometry fragmentation pattern of 5-hexen-2-yn-1-ol
Structural Elucidation of 5-Hexen-2-yn-1-ol: A Comprehensive Guide to Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Executive Summary
5-Hexen-2-yn-1-ol ( C6H8O ) is a highly unsaturated, linear enynol characterized by the presence of an alkene, an alkyne, and a primary hydroxyl group. In drug development and synthetic organic chemistry, such polyfunctional building blocks require rigorous structural verification. Electron Ionization Mass Spectrometry (EI-MS) serves as the gold standard for this purpose. This whitepaper deconstructs the thermodynamic and kinetic drivers behind the EI-MS fragmentation of 5-hexen-2-yn-1-ol, providing researchers with a predictive framework for spectral interpretation and a validated analytical protocol.
Physicochemical Profiling and Ionization Dynamics
The molecule features a molecular weight of 96.13 g/mol and an exact monoisotopic mass of 96.0575 Da[1]. Upon electron impact at standard 70 eV, the removal of an electron predominantly occurs from the highest occupied molecular orbital (HOMO). In 5-hexen-2-yn-1-ol, the ionization energy is lowest for the π -electrons of the alkyne/alkene systems and the non-bonding lone pairs on the oxygen atom. Consequently, the molecular ion ( M+∙ , m/z 96) is formed but is highly transient due to the abundance of low-activation-energy fragmentation pathways driven by resonance stabilization.
Mechanistic Pathways of Fragmentation
The fragmentation of 5-hexen-2-yn-1-ol is governed by Stevenson's Rule, which dictates that during cleavage, the positive charge remains with the fragment possessing the lowest ionization energy.
Pathway A: The Bis-Activated C3-C4 Cleavage (m/z 41 and m/z 55)
The C3-C4 single bond is the thermodynamic "weakest link" in the molecule. It is situated allylic to the C5=C6 double bond and propargylic to the C2 ≡ C3 triple bond. Homolytic or heterolytic cleavage of this bond yields two highly stable fragments:
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Allyl Cation (m/z 41): [CH2=CH−CH2]+ is stabilized by resonance across the three carbon atoms. Because of its exceptionally low ionization energy, this fragment typically dominates the spectrum as the base peak (100% abundance) in terminal alkenes[2].
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Propargylic Alcohol Cation (m/z 55): [C≡C−CH2−OH]+ is stabilized by the adjacent triple bond and the oxygen lone pairs.
Pathway B: Alpha and Propargylic Cleavage at C1-C2 (m/z 65 and m/z 31)
The C1-C2 bond is simultaneously alpha to the hydroxyl group and propargylic to the alkyne[3]. Cleavage here forces a competition for the charge:
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Enynyl Cation (m/z 65): Loss of the hydroxymethyl radical ( ∙CH2OH , 31 Da) leaves [CH2=CH−CH2−C≡C]+ . This extended conjugated system is highly stable, making m/z 65 a prominent diagnostic peak.
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Oxonium Ion (m/z 31): Alternatively, the charge can be retained by the oxygen-containing fragment to form [CH2=OH]+ , a classic marker for primary alcohols.
Pathway C: Dehydration and Aromatization (m/z 78)
Alcohols frequently undergo dehydration (loss of 18 Da) under EI conditions. For 5-hexen-2-yn-1-ol, the loss of H2O from the molecular ion (m/z 96) produces a radical cation at m/z 78 ( C6H6+∙ ). The immense thermodynamic driving force here is the subsequent cyclization and rearrangement of the highly unsaturated C6H6+∙ chain into a benzene radical cation, an exceptionally stable aromatic system.
Quantitative Fragmentation Data
The following table synthesizes the predicted relative abundances and mass losses based on the functional group dynamics of enynols.
| m/z | Ion Formula | Mass Loss (Da) | Origin / Cleavage Pathway | Relative Abundance (Est.) |
| 96 | C6H8O+∙ | 0 | Molecular Ion ( M+∙ ) | Low (5-10%) |
| 78 | C6H6+∙ | 18 ( H2O ) | Dehydration / Aromatic Rearrangement | Medium (20-40%) |
| 65 | C5H5+ | 31 ( CH2OH∙ ) | Propargylic / α -cleavage (C1-C2) | High (60-80%) |
| 55 | C3H3O+ | 41 ( C3H5∙ ) | Bis-activated cleavage (C3-C4) | High (50-70%) |
| 41 | C3H5+ | 55 ( C3H3O∙ ) | Bis-activated cleavage (C3-C4) | Base Peak (100%) |
| 31 | CH3O+ | 65 ( C5H5∙ ) | Alpha-cleavage (C1-C2) | Medium (30-50%) |
Visualizing the Fragmentation Logic
Figure 1: Principal EI-MS fragmentation pathways of 5-hexen-2-yn-1-ol.
Validated Experimental Workflow: GC-MS Analysis
To ensure reproducibility and trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST).
Phase 1: System Suitability and Validation (Self-Validating Mechanism)
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Mass Calibration: Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit correct relative isotopic abundances and peak widths (0.6 Da at half height). Causality: This self-validates the mass accuracy and resolution of the quadrupole before acquiring data.
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Inertness Verification: Prior to sample injection, run a continuous blank (hexane) followed by a Grob test mixture. The absence of peak tailing for active components confirms the inlet liner is free of active silanol sites. Causality: The primary hydroxyl group of 5-hexen-2-yn-1-ol will irreversibly adsorb to active sites, skewing the quantitative abundance of the molecular ion if the system is not properly deactivated.
Phase 2: Sample Preparation
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Dilute 5-hexen-2-yn-1-ol to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).
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Add an internal standard (e.g., decane) at 0.1 mg/mL to normalize injection volumes.
Phase 3: GC Separation Parameters
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Column: DB-5MS (5% phenyl / 95% dimethylpolysiloxane), 30m x 0.25mm x 0.25µm. Causality: The 5% phenyl substitution provides slight polarizability to separate the enynol from non-polar hydrocarbon impurities, while the silarylene backbone minimizes column bleed that could obscure low m/z diagnostic peaks.
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Carrier Gas: Helium at 1.0 mL/min (constant flow).
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Injection: 1 µL, split ratio 1:50, Inlet Temp 250°C.
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Oven Program: 40°C (hold 2 min), ramp 10°C/min to 200°C, then 25°C/min to 280°C (hold 5 min).
Phase 4: MS Parameters (Electron Ionization)
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Ionization Energy: 70 eV. Causality: Standardizes the energy deposition, providing ~6700 kJ/mol. This vastly exceeds the ~400-500 kJ/mol required for covalent bond cleavage, ensuring reproducible fragmentation libraries rather than just molecular ion formation.
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Temperatures: Ion Source at 230°C; Quadrupole at 150°C.
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Scan Range: m/z 30 to 300.
